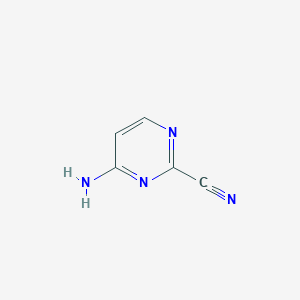
4-Boc-3-Carboxymethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Boc-3-Carboxymethylmorpholine is a chemical compound with the CAS Number: 859155-89-8 . It has a molecular weight of 245.28 and its IUPAC name is 2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid . It is a solid substance .
Molecular Structure Analysis
The InChI code for 4-Boc-3-Carboxymethylmorpholine is 1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
4-Boc-3-Carboxymethylmorpholine is a solid substance . It has a molecular weight of 245.28 . The compound is sealed in dry and stored at 2-8°C .Aplicaciones Científicas De Investigación
Organic Synthesis
4-Boc-3-Carboxymethylmorpholine: is a valuable building block in organic synthesis. It is used to introduce the Boc-protected amine functionality into molecules, which is a common protective group strategy for amines . The Boc group (tert-butoxycarbonyl) is stable under a variety of conditions and can be selectively removed in the presence of other sensitive functional groups . This compound’s stability and reactivity make it an essential component in the synthesis of complex organic molecules.
Drug Discovery
In the realm of drug discovery, 4-Boc-3-Carboxymethylmorpholine plays a crucial role as an intermediate. It is often employed in the synthesis of pharmacologically active molecules, particularly those that require a morpholine ring as part of their structure. The morpholine ring is a common feature in many drugs due to its favorable interactions with biological targets.
Pharmaceutical Development
The compound is instrumental in the development of new pharmaceuticals. Its morpholine core is a scaffold present in many medicinal compounds, and the Boc group allows for the introduction of amine functionalities in a protected form, which can later be deprotected to yield the active primary amine in the final drug molecule .
Agrochemical Research
4-Boc-3-Carboxymethylmorpholine: finds applications in agrochemical research as well. It serves as a precursor in the synthesis of agrochemicals where morpholine derivatives are required. The Boc group ensures that the amine functionality is preserved during the synthesis process until the final steps where it can be unveiled for activity.
Medicinal Chemistry
In medicinal chemistry, this compound is used to create novel structures that can modulate physicochemical and pharmacokinetic properties of drug candidates. It provides a way to introduce conformational rigidity and metabolic stability into new chemical entities . This can lead to the discovery of compounds with improved efficacy and safety profiles.
Industrial Applications
While primarily used in research, 4-Boc-3-Carboxymethylmorpholine also has potential industrial applications. It can be utilized in the large-scale synthesis of compounds where a protected amine functionality is required. Its stability and ease of deprotection make it suitable for various industrial processes involving organic compounds.
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOPNRRQHPWQMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626109 |
Source


|
| Record name | [4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Boc-3-Carboxymethylmorpholine | |
CAS RN |
859155-89-8 |
Source


|
| Record name | [4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


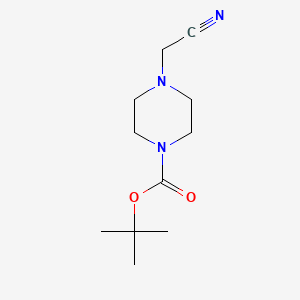
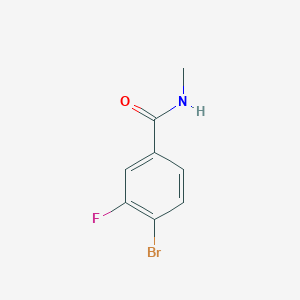

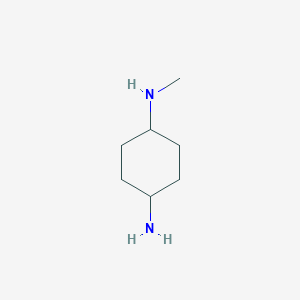

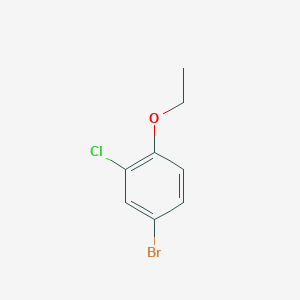

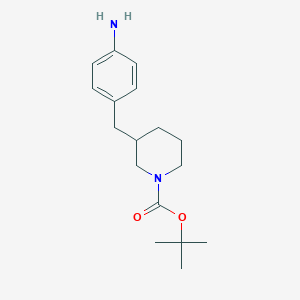
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)
![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)
